molecular formula C16H16N4O5S B11464265 3,4-dimethoxy-N-[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide

3,4-dimethoxy-N-[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide

Cat. No.: B11464265
M. Wt: 376.4 g/mol
InChI Key: AXBMIERSOMQHQB-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide is a complex organic compound that belongs to the class of thiadiazolo pyrimidines. This compound is characterized by its unique structure, which includes a benzamide moiety, a thiadiazolo pyrimidine ring, and multiple methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazolo pyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The methoxy groups are introduced via methylation reactions, and the benzamide moiety is attached through amide bond formation.

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3,4-dimethoxy-N-[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3,4-dimethoxy-N-[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-methylphenethylamine hydrochloride
  • 2-(3,4-dimethoxyphenyl)-N-methylethylamine

Uniqueness

Compared to similar compounds, 3,4-dimethoxy-N-[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide stands out due to its unique thiadiazolo pyrimidine core and the presence of multiple methoxy groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H16N4O5S

Molecular Weight

376.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-(methoxymethyl)-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide

InChI

InChI=1S/C16H16N4O5S/c1-23-8-13-19-20-15(22)10(7-17-16(20)26-13)18-14(21)9-4-5-11(24-2)12(6-9)25-3/h4-7H,8H2,1-3H3,(H,18,21)

InChI Key

AXBMIERSOMQHQB-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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